3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidin-2,4-dione (TZD) molecules . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazolidin-2,4-dione derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of thiazolidin-2,4-dione derivatives is established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . The presence of -CH of the azetidine ring is validated in synthesized derivatives at 2.85–3.25 δ ppm .Chemical Reactions Analysis
Thiazolidin-2,4-dione derivatives exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin-2,4-dione derivatives are established using physiochemical parameters and spectral techniques . The singlet (s) signals between 5.44–5.45 δ ppm show the presence of -CH of the azetidine ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans (Alhameed et al., 2019). Similarly, new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties exhibited antibacterial activity primarily against Gram-positive bacterial strains (Trotsko et al., 2018).
Antihyperglycemic Activities
Thiazolidine-2,4-dione derivatives have also shown promising results in antihyperglycemic studies. Design, synthesis, and antihyperglycemic evaluations of benzimidazole-thiazolidinedione hybrids revealed that these compounds possess robust antihyperglycemic action linked to insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019). Another study on novel thiazolidinedione derivatives as anti-hyperglycemic and anti-hyperlipidemic agents indicated significant effects, comparable to the standard pioglitazone, thus substantiating their potential in diabetes management (Shrivastava et al., 2016).
Anticancer Activities
Research on thiazolidine-2,4-dione derivatives has extended into the realm of cancer therapy. Synthesis and biological evaluation of novel 5-benzylidenethiazolidine-2,4-dione derivatives for the treatment of inflammatory diseases showed that these compounds significantly inhibited inducible nitric oxide synthase (iNOS) activity and iNOS-mediated nitric oxide, along with cyclooxygenase (COX)-2-derived prostaglandin E(2) production in lipopolysaccharide-induced RAW 264.7 cells, with superior potency to the commercial anti-inflammatory drug indomethacin (Ma et al., 2011). This indicates their potential application in inflammation-related cancer treatment modalities.
Wirkmechanismus
Target of Action
The primary targets of 3-(1-(4-Isopropoxybenzoyl)azetidin-3-yl)thiazolidine-2,4-dione are Protein Tyrosine Phosphatase 1B (PTP1B) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . PTP1B is a key enzyme in the regulation of insulin signaling and is a potential therapeutic target for the treatment of type 2 diabetes and obesity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
This compound interacts with its targets to bring about changes in cellular functions. It acts as an inhibitor of PTP1B , thereby enhancing insulin sensitivity. It also improves insulin resistance through PPAR-γ receptor activation .
Biochemical Pathways
The compound affects the insulin signaling pathway by inhibiting PTP1B . This leads to enhanced insulin sensitivity and improved glucose homeostasis. Through the activation of PPAR-γ, it influences the transcription of genes involved in glucose and lipid metabolism .
Pharmacokinetics
In-silico adme studies of similar thiazolidin-2,4-dione derivatives have revealed that these compounds are generally found to be drug-like , suggesting good absorption, distribution, metabolism, and excretion properties.
Result of Action
The molecular and cellular effects of the compound’s action include enhanced insulin sensitivity, improved glucose homeostasis, and potential activity against diabetes mellitus . Additionally, thiazolidin-2,4-dione derivatives have shown diverse therapeutic and pharmaceutical activity, including antimicrobial, antioxidant, and anticancer properties .
Zukünftige Richtungen
Thiazolidin-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidin-2,4-dione derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Eigenschaften
IUPAC Name |
3-[1-(4-propan-2-yloxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10(2)22-13-5-3-11(4-6-13)15(20)17-7-12(8-17)18-14(19)9-23-16(18)21/h3-6,10,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVESEQJAMVMMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.